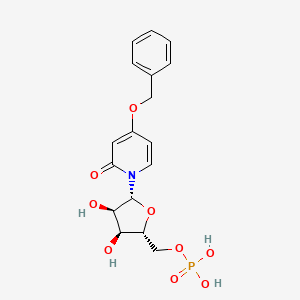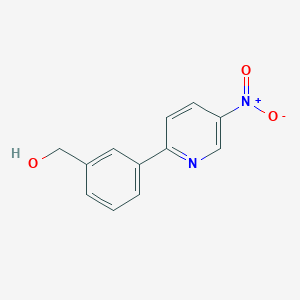
(3-(5-Nitropyridin-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Nitropyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Nitropyridin-2-yl)phenyl)methanol typically involves the nitration of 2-chloropyridine followed by a Suzuki coupling reaction with a phenylboronic acid derivative. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(3-(5-Nitropyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of (3-(5-Nitropyridin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Aminopyridin-2-yl)phenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
科学的研究の応用
(3-(5-Nitropyridin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-(5-Nitropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with its targets .
類似化合物との比較
Similar Compounds
(3-(5-Aminopyridin-2-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(3-(5-Chloropyridin-2-yl)phenyl)methanol: Contains a chlorine atom instead of a nitro group.
(3-(5-Methylpyridin-2-yl)phenyl)methanol: Features a methyl group in place of the nitro group.
Uniqueness
(3-(5-Nitropyridin-2-yl)phenyl)methanol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
[3-(5-nitropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-13-12)14(16)17/h1-7,15H,8H2 |
InChIキー |
YJJMHQSTYVZDCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


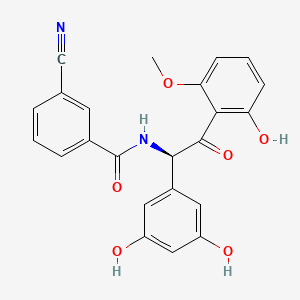
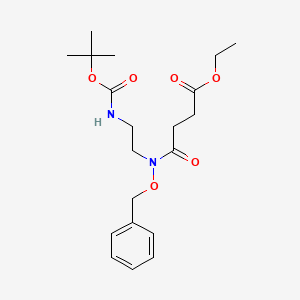
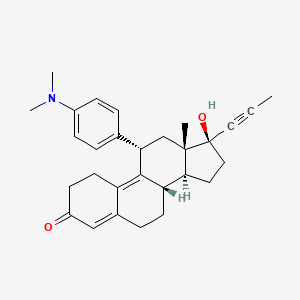

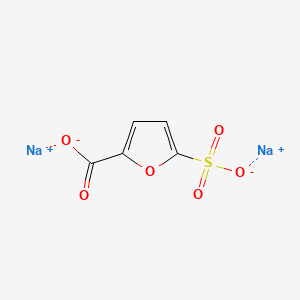
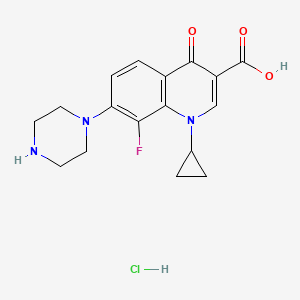
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)

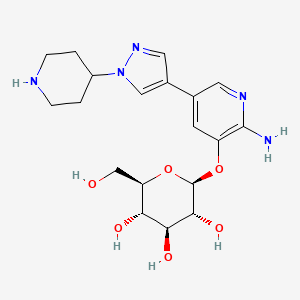
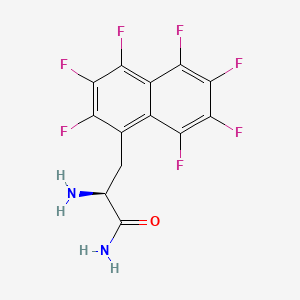
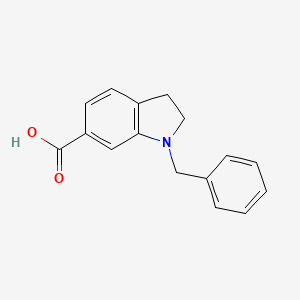
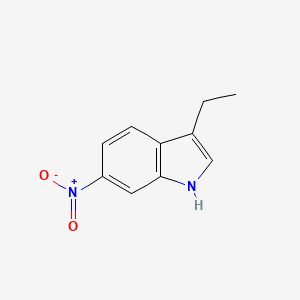
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
